molecular formula C44H46 B14226951 1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} CAS No. 562823-36-3

1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}

Cat. No.: B14226951
CAS No.: 562823-36-3
M. Wt: 574.8 g/mol
InChI Key: VKJYHRWYBQTTQE-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is a complex organic compound known for its unique structural properties. This compound features a central ethyne (acetylene) linkage connecting two benzene rings, each substituted with ethyl and pentylphenyl groups. The presence of multiple ethynyl groups and aromatic rings makes it a subject of interest in various fields of scientific research, particularly in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} typically involves a series of Sonogashira coupling reactions. This method is favored due to its efficiency in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, like CuI, in the presence of a base, such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Sonogashira coupling reaction for higher yields and purity, possibly through continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} largely depends on its application. In materials science, its conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices. The ethynyl linkages and aromatic rings facilitate π-π stacking interactions, enhancing its stability and performance in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene} is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior .

Properties

CAS No.

562823-36-3

Molecular Formula

C44H46

Molecular Weight

574.8 g/mol

IUPAC Name

2-ethyl-1-[2-[2-ethyl-4-[2-(4-pentylphenyl)ethynyl]phenyl]ethynyl]-4-[2-(4-pentylphenyl)ethynyl]benzene

InChI

InChI=1S/C44H46/c1-5-9-11-13-35-15-19-37(20-16-35)23-25-39-27-29-43(41(7-3)33-39)31-32-44-30-28-40(34-42(44)8-4)26-24-38-21-17-36(18-22-38)14-12-10-6-2/h15-22,27-30,33-34H,5-14H2,1-4H3

InChI Key

VKJYHRWYBQTTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=C(C=C(C=C3)C#CC4=CC=C(C=C4)CCCCC)CC)CC

Origin of Product

United States

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